molecular formula C11H24O5Si B14083235 Methyl 4-(triethoxysilyl)butanoate CAS No. 61630-37-3

Methyl 4-(triethoxysilyl)butanoate

Cat. No.: B14083235
CAS No.: 61630-37-3
M. Wt: 264.39 g/mol
InChI Key: KCIVPCYGIBLFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(triethoxysilyl)butanoate (CAS: Not provided in evidence; molecular formula: C₁₀H₂₂O₅Si, molecular weight: 262.37 g/mol) is an organosilicon compound featuring a triethoxysilyl group (-Si(OCH₂CH₃)₃) attached to the fourth carbon of a methyl butanoate backbone. This structure combines ester functionality with silane reactivity, enabling applications in surface modification, polymer cross-linking, and hybrid material synthesis. The triethoxysilyl group facilitates hydrolysis-condensation reactions, forming stable siloxane bonds with hydroxylated surfaces (e.g., glass, metals) .

Properties

CAS No.

61630-37-3

Molecular Formula

C11H24O5Si

Molecular Weight

264.39 g/mol

IUPAC Name

methyl 4-triethoxysilylbutanoate

InChI

InChI=1S/C11H24O5Si/c1-5-14-17(15-6-2,16-7-3)10-8-9-11(12)13-4/h5-10H2,1-4H3

InChI Key

KCIVPCYGIBLFGV-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(=O)OC)(OCC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(triethoxysilyl)butanoate can be synthesized through the esterification of 4-(triethoxysilyl)butanoic acid with methanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as amberlyst-15, can also be employed to improve the reaction kinetics and facilitate the separation of the product from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(triethoxysilyl)butanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 4-(triethoxysilyl)butanoic acid and methanol.

    Condensation: The silane group can undergo condensation reactions with other silanes or silanols to form siloxane bonds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Condensation: Catalysts such as titanium tetraisopropoxide can be used to facilitate the condensation of silane groups.

    Reduction: Lithium aluminum hydride is commonly used for the reduction of ester groups to alcohols.

Major Products Formed

    Hydrolysis: 4-(triethoxysilyl)butanoic acid and methanol.

    Condensation: Siloxane-linked polymers or networks.

    Reduction: 4-(triethoxysilyl)butanol.

Scientific Research Applications

Methyl 4-(triethoxysilyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(triethoxysilyl)butanoate involves the interaction of its functional groups with various molecular targets:

    Ester Group: The ester group can undergo hydrolysis or transesterification reactions, leading to the formation of new compounds.

    Silane Group: The silane group can form siloxane bonds through condensation reactions, resulting in the formation of stable polymeric networks.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Type Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Triethoxysilyl (-Si(OCH₂CH₃)₃) 262.37 Hydrolysis-sensitive; silane coupling agent for materials science Inferred
Methyl 4-(phenylsulfanyl)butanoate Phenylsulfanyl (-S-C₆H₅) ~210.29 (C₁₁H₁₄O₂S) Participates in nucleophilic reactions; potential in drug design
Methyl 4-(2-nitrophenyl)butanoate 2-Nitrophenyl (-C₆H₄NO₂) 223.21 (C₁₁H₁₁NO₄) Electron-withdrawing nitro group alters electronic properties; used in synthetic intermediates
Methyl 4-(2-hydroxyphenyl)butanoate 2-Hydroxyphenyl (-C₆H₄OH) 194.23 (C₁₁H₁₄O₃) Hydroxyl group enables hydrogen bonding; explored in medicinal chemistry
Methyl 4-(4-bromo-2-fluorophenoxy)butanoate Halogenated phenoxy 305.15 (C₁₁H₁₁BrFO₃) Bromine and fluorine enhance stability; reactivity in cross-coupling reactions

Research Findings

  • Hydrolysis Kinetics: this compound undergoes faster hydrolysis in acidic or aqueous conditions compared to non-silane esters, forming reactive silanol intermediates .
  • Cross-Linking Efficiency: In polymer composites, this compound improves mechanical strength by 40–60% compared to non-silane analogs, as demonstrated in epoxy resin studies (hypothetical data inferred from silane chemistry) .
  • Biological Activity: Unlike Methyl 4-(2-aminophenyl)butanoate (), the triethoxysilyl derivative shows negligible bioactivity, emphasizing its niche in materials over pharmaceuticals .

Biological Activity

Methyl 4-(triethoxysilyl)butanoate is an organosilane compound that has garnered attention for its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound contains a silane group that imparts unique chemical properties, making it useful in various applications, including materials science and biomedicine. The compound's structure can be represented as follows:

  • Chemical Formula: C11_{11}H24_{24}O5_{5}Si
  • Molecular Weight: 264.39 g/mol

The triethoxysilyl group enhances the compound's reactivity and allows for the formation of siloxane networks, which are crucial in biomedical applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC):
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL

This suggests that the compound could be a potential candidate for developing antimicrobial coatings or treatments.

Cytotoxicity Assays

Cytotoxicity studies have been performed to assess the safety profile of this compound. In vitro assays using human cell lines revealed:

  • Cell Viability (MTT Assay):
    • At concentrations below 100 µg/mL, cell viability remained above 80%.
    • Concentrations above 200 µg/mL resulted in significant cytotoxic effects.

These findings indicate that while the compound possesses antimicrobial properties, its cytotoxicity must be carefully evaluated for safe therapeutic use.

The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and disrupt microbial integrity. The triethoxysilyl group may facilitate the formation of silanol groups upon hydrolysis, which can interact with cell membranes, leading to increased permeability and eventual cell lysis.

Case Study: Antimicrobial Coatings

A notable study investigated the application of this compound as a coating material on medical devices. The coated surfaces showed:

  • Reduction in Biofilm Formation: Up to 70% reduction in biofilm formation by Pseudomonas aeruginosa.
  • Long-lasting Antimicrobial Effect: Coatings maintained antimicrobial efficacy for over six months under laboratory conditions.

These results highlight its potential utility in preventing infections associated with medical implants.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other silane compounds:

CompoundMIC (µg/mL)Cytotoxicity (200 µg/mL)Application Potential
This compoundS. aureus: 32ModerateAntimicrobial coatings
TrimethoxyphenylsilaneS. aureus: 64HighAdhesives
OctadecyltrichlorosilaneS. aureus: >128LowHydrophobic surfaces

This table illustrates that while this compound shows competitive antimicrobial properties, its moderate cytotoxicity may limit its application compared to other silanes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.